molecular formula C3H7BO2 B1277010 cis-1-Propene-1-boronic acid CAS No. 6336-44-3

cis-1-Propene-1-boronic acid

Cat. No.: B1277010
CAS No.: 6336-44-3
M. Wt: 85.9 g/mol
InChI Key: CBMCZKMIOZYAHS-IHWYPQMZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

cis-1-Propene-1-boronic acid: is an organoboron compound characterized by the presence of a boronic acid group attached to a propene moiety. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-1-Propene-1-boronic acid typically involves the hydroboration of propyne followed by oxidation. The hydroboration step is carried out using diborane (B2H6) or borane (BH3) in tetrahydrofuran (THF) as the solvent. The reaction proceeds with syn-addition, resulting in the formation of the boronic ester intermediate. This intermediate is then oxidized using hydrogen peroxide (H2O2) in the presence of a base, such as sodium hydroxide (NaOH), to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), sodium periodate (NaIO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Palladium catalysts, aryl or vinyl halides

Major Products Formed:

    Oxidation: Alcohols, aldehydes

    Reduction: Alkanes

    Substitution: Biaryl or alkenyl compounds

Scientific Research Applications

Chemistry: In organic synthesis, cis-1-Propene-1-boronic acid is widely used in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds. This reaction is crucial for the synthesis of various pharmaceuticals, agrochemicals, and organic materials .

Biology and Medicine: The compound is used in the development of boron-containing drugs and as a building block for biologically active molecules. Its ability to form stable complexes with diols makes it useful in the design of enzyme inhibitors and sensors for biological molecules .

Industry: In the industrial sector, this compound is employed in the production of polymers and advanced materials. Its reactivity and stability make it a valuable component in the manufacture of specialty chemicals and materials with specific properties .

Mechanism of Action

The mechanism of action of cis-1-Propene-1-boronic acid in chemical reactions involves the formation of a boronate complex with the reactant. In the Suzuki-Miyaura coupling reaction, the boronic acid group interacts with the palladium catalyst to form a palladium-boron complex. This complex undergoes transmetalation with the aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond .

Comparison with Similar Compounds

    (E)-Prop-1-en-1-ylboronic acid: The E-isomer of prop-1-en-1-ylboronic acid, differing in the spatial arrangement of substituents around the double bond.

    Vinylboronic acid: A simpler boronic acid with a vinyl group instead of a propene moiety.

    Phenylboronic acid: A boronic acid with a phenyl group, commonly used in Suzuki-Miyaura coupling reactions.

Uniqueness: cis-1-Propene-1-boronic acid is unique due to its Z-configuration, which can influence the stereochemistry of the products formed in chemical reactions. This configuration can be advantageous in the synthesis of specific stereoisomers of target molecules, making it a valuable tool in asymmetric synthesis .

Properties

IUPAC Name

[(Z)-prop-1-enyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7BO2/c1-2-3-4(5)6/h2-3,5-6H,1H3/b3-2-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBMCZKMIOZYAHS-IHWYPQMZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C=CC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B(/C=C\C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7BO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

85.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6336-44-3
Record name NSC39118
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39118
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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